Flotation Depression Performance Ranking: ortho < para < meta for Arsenopyrite Surface Binding Affinity
Sodium 2-nitrobenzoate (ortho isomer) exhibits the lowest arsenopyrite surface interaction strength among the three nitrobenzoate positional isomers. DFT calculations and flotation experiments established the binding affinity order as m-nitrobenzoate > p-nitrobenzoate > o-nitrobenzoate for arsenopyrite mineral surfaces [1]. The interaction of the flotation depressant with the mineral surface followed this order, which was further confirmed by flotation experiments [1].
| Evidence Dimension | Mineral surface binding affinity (flotation depression efficacy) |
|---|---|
| Target Compound Data | Lowest affinity among three positional isomers |
| Comparator Or Baseline | Sodium m-nitrobenzoate (highest affinity); Sodium p-nitrobenzoate (intermediate affinity) |
| Quantified Difference | Ranking order: m-nitrobenzoate > p-nitrobenzoate > o-nitrobenzoate (o-NBO = lowest efficacy) |
| Conditions | DFT calculations (HOMO/LUMO analysis, ESP, NBO) validated by flotation experiments on arsenopyrite under alkaline conditions |
Why This Matters
Users requiring maximal arsenopyrite depression should select the meta isomer; users needing precisely controlled, moderate depression may deliberately select the ortho isomer to avoid over-suppression that compromises target mineral recovery.
- [1] Qiu H, Sun X, Wu B, Chen J, Hu M. Nitrobenzoate as a flotation depressant for arsenopyrite: A theoretical study of the structure-reactivity relationship. Journal of Molecular Liquids. 2023;121493. View Source
